Moxonidine hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de moxonidine est un antihypertenseur d'action centrale de nouvelle génération. Il est principalement utilisé pour le traitement de l'hypertension artérielle essentielle légère à modérée, en particulier dans les cas où d'autres agents tels que les thiazides, les bêta-bloquants, les inhibiteurs de l'ECA et les inhibiteurs calciques ne sont pas appropriés ou n'ont pas réussi à contrôler la pression artérielle . Le chlorhydrate de moxonidine est connu pour ses effets bénéfiques sur le syndrome de résistance à l'insuline, indépendamment de la réduction de la pression artérielle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de moxonidine peut être synthétisé par une série de réactions chimiques impliquant la formation du cycle imidazoline et la chloration et la méthoxylation subséquentes du cycle pyrimidine. La synthèse implique généralement les étapes suivantes :

- Formation du cycle imidazoline.

- Chloration du cycle pyrimidine.

- Méthoxylation du cycle pyrimidine.

- Conversion finale en sel de chlorhydrate.

Méthodes de production industrielle : Dans les milieux industriels, le chlorhydrate de moxonidine est produit en dissolvant le composé dans une solution de solution fondue de polyéthylène glycol comme agent liant. Le mélange est ensuite granulé, comprimé et obtenu dans des conditions qui assurent une bonne uniformité et une meilleure dissolution .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de moxonidine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former de la moxonidine déshydrogénée.

Réduction : Les réactions de réduction peuvent conduire à la formation de l'hydroxyméthyl-moxonidine et de l'hydroxy-moxonidine.

Substitution : Des réactions de substitution peuvent se produire sur le cycle imidazoline ou le cycle pyrimidine.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Des réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Divers nucléophiles ou électrophiles en fonction de la substitution souhaitée.

Principaux produits :

- Moxonidine déshydrogénée.

- Hydroxyméthyl-moxonidine.

- Hydroxy-moxonidine.

- Dihydroxy-moxonidine .

4. Applications de la recherche scientifique

Le chlorhydrate de moxonidine a une large gamme d'applications de recherche scientifique :

5. Mécanisme d'action

Le chlorhydrate de moxonidine est un agoniste sélectif du sous-type 1 du récepteur de l'imidazoline (I1). Ce sous-type de récepteur se trouve à la fois dans les zones presseuses ventro-latérales rostrales et dépressives ventro-médianes du bulbe rachidien. En se liant à ces récepteurs, le chlorhydrate de moxonidine diminue l'activité du système nerveux sympathique, entraînant une réduction de la pression artérielle . De plus, il favorise l'excrétion de sodium, améliore la résistance à l'insuline et protège contre les dommages aux organes cibles hypertensifs .

Composés similaires :

- Chlorhydrate de clonidine

- Hémi-fumarate de rilmenidine

- Chlorhydrate de tizanidine

Comparaison : Le chlorhydrate de moxonidine est comparé au chlorhydrate de clonidine en termes d'effets antihypertenseurs. Les deux composés présentent une efficacité similaire pour réduire la pression artérielle, mais le chlorhydrate de moxonidine a une affinité plus élevée pour le récepteur de l'imidazoline I1 et une incidence plus faible d'effets secondaires tels que la fatigue et la sécheresse de la bouche . Contrairement au chlorhydrate de clonidine, le chlorhydrate de moxonidine présente également des effets favorables sur la résistance à l'insuline .

Applications De Recherche Scientifique

Moxonidine hydrochloride is a selective imidazoline receptor agonist antihypertensive drug used primarily for treating mild to moderate essential hypertension . Beyond its primary application in hypertension, this compound has demonstrated potential in managing insulin resistance and related metabolic conditions .

Scientific Research Applications

This compound has been used in scientific research to explore various physiological effects and potential therapeutic applications:

- Vasorelaxant Effects Studies have investigated moxonidine's vasorelaxant effects on blood vessels, exploring its potential mechanisms of action .

- Blood-Brain Barrier Permeability this compound has been used as a standard to study its blood-brain barrier (BBB) permeability in porcine brain lipid extract .

- Neurological Disorders Research has explored the connection between imidazoline receptor ligands like moxonidine and neurological disorders .

- Spinal Analgesia Moxonidine is a mixed alpha(2)-adrenergic and imidazoline receptor agonist with an improved side effect profile compared to clonidine. Intrathecal (i.t.) moxonidine has been found to possess analgesic activity that, in contrast to the majority of alpha(2)AR agonists, does not .

Clinical Trials and Studies

- A study comparing moxonidine and clonidine in treating hypertension found that both drugs effectively reduced systolic and diastolic blood pressure. Moxonidine was better tolerated, with fewer side effects like dry mouth and edema .

- A real-world study in India assessed moxonidine use, identifying two patient groups: those with resistant hypertension and those intolerant to first-line drugs. This study highlighted the practical application of moxonidine in specific patient populations .

Data Table: Moxonidine vs. Clonidine in Hypertension Treatment

| Feature | Moxonidine | Clonidine |

|---|---|---|

| Blood Pressure Reduction | 25.4/12.4 mm Hg | 25.3/10.0 mm Hg |

| Heart Rate Reduction | No significant change | Slight reduction (3 beats/min) |

| Side Effects | 30% incidence | 53% incidence |

| Dryness of Mouth | 20% | 47% |

| Edemas | 0.8% | 17% |

| Overall Tolerability | Significantly better | Worse |

Case Studies

While specific, detailed case studies were not available in the search results, some sources provide context for potential case scenarios:

- Resistant Hypertension: In patients with hypertension that is difficult to control with multiple medications, moxonidine has been used to achieve better blood pressure management .

- Intolerance to Other Medications: For individuals who experience adverse effects from first-line antihypertensive drugs, moxonidine serves as a suitable alternative .

- Metabolic Syndrome: Moxonidine can be particularly useful in hypertensive patients who also have diabetes or impaired glucose tolerance due to its beneficial effects on insulin resistance .

Safety and Contraindications

Moxonidine is contraindicated in patients with:

Mécanisme D'action

Moxonidine Hydrochloride is a selective agonist at the imidazoline receptor subtype 1 (I1). This receptor subtype is found in both the rostral ventro-lateral pressor and ventromedial depressor areas of the medulla oblongata. By binding to these receptors, this compound decreases sympathetic nervous system activity, leading to a reduction in blood pressure . Additionally, it promotes sodium excretion, improves insulin resistance, and protects against hypertensive target organ damage .

Comparaison Avec Des Composés Similaires

- Clonidine Hydrochloride

- Rilmenidine Hemifumarate

- Tizanidine Hydrochloride

Comparison: Moxonidine Hydrochloride is compared with Clonidine Hydrochloride in terms of its antihypertensive effects. Both compounds show similar efficacy in reducing blood pressure, but this compound has a higher affinity for the imidazoline I1 receptor and a lower incidence of side effects such as tiredness and dry mouth . Unlike Clonidine Hydrochloride, this compound also demonstrates favorable effects on insulin resistance .

Activité Biologique

Moxonidine hydrochloride is a selective agonist primarily targeting imidazoline receptor subtype 1 (I1) and to a lesser extent alpha-2 adrenergic receptors. This compound has gained recognition for its antihypertensive properties, acting centrally to reduce sympathetic nervous system activity and thereby lowering blood pressure. This article delves into the biological activity of moxonidine, including its mechanisms of action, pharmacokinetics, clinical efficacy, and safety profile.

Moxonidine operates primarily through its high affinity for I1 receptors located in the central nervous system, particularly in the rostral ventrolateral medulla. The stimulation of these receptors leads to a decrease in sympathetic nervous system output, resulting in reduced systemic vascular resistance and blood pressure. Unlike older antihypertensives like clonidine, which binds similarly to both I1 and alpha-2 receptors, moxonidine exhibits a 40-fold greater affinity for I1 receptors compared to alpha-2 receptors .

Pharmacokinetics

The pharmacokinetic profile of moxonidine reveals several important characteristics:

- Absorption : Approximately 90% of an oral dose is absorbed, with a bioavailability of about 88% .

- Distribution : The volume of distribution is approximately 1.8 L/kg , with about 10% bound to plasma proteins .

- Metabolism : Moxonidine undergoes minimal metabolism, with only 10-20% converted to metabolites. The primary metabolic pathway involves oxidation leading to various metabolites, although these have significantly reduced antihypertensive effects compared to the parent compound .

- Elimination : Approximately 50-75% of moxonidine is eliminated unchanged via renal excretion within the first 24 hours post-administration . The plasma elimination half-life is about 2.2-2.3 hours , necessitating twice-daily dosing for sustained effect .

Clinical Efficacy

Moxonidine has been shown to effectively lower blood pressure in various patient populations. Clinical studies indicate:

- A reduction in systolic blood pressure by approximately 20-30 mmHg and diastolic blood pressure by about 10-20 mmHg .

- It has been compared favorably against other antihypertensive agents such as ACE inhibitors and beta-blockers, demonstrating similar efficacy but with a potentially better side effect profile .

Case Studies and Meta-Analyses

A meta-analysis encompassing multiple controlled studies found that moxonidine effectively reduces blood pressure across different demographics without significant variation based on age or gender. Notably, higher baseline systolic pressures were associated with greater reductions post-treatment .

| Study Type | Population | Findings |

|---|---|---|

| Randomized Controlled Trials | Essential hypertension patients | Similar BP reduction compared to other antihypertensives |

| Cohort Studies | Mixed demographics | Consistent efficacy across age groups |

Safety Profile

Moxonidine is generally well-tolerated with a side effect profile that is less severe than that of clonidine. Common side effects include dry mouth and sedation; however, these are reported at lower rates than with traditional alpha-2 agonists .

Additional Biological Activities

Emerging research suggests that moxonidine may also improve insulin sensitivity and glucose tolerance, which are critical factors in managing cardiovascular risk associated with hypertension. Animal studies have shown significant improvements in insulin resistance when treated with moxonidine, indicating potential benefits beyond blood pressure control .

Propriétés

Numéro CAS |

75438-58-3 |

|---|---|

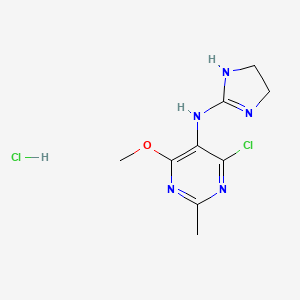

Formule moléculaire |

C9H15Cl2N5O |

Poids moléculaire |

280.15 g/mol |

Nom IUPAC |

6-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-4-methoxy-2-methyl-1H-pyrimidin-2-amine;hydrochloride |

InChI |

InChI=1S/C9H14ClN5O.ClH/c1-9(15-8-11-3-4-12-8)13-6(10)5-7(14-9)16-2;/h5,13H,3-4H2,1-2H3,(H2,11,12,15);1H |

Clé InChI |

SKWXZGXGBKLLOD-UHFFFAOYSA-N |

SMILES |

CC1=NC(=C(C(=N1)Cl)NC2=NCCN2)OC.Cl |

SMILES canonique |

CC1(NC(=CC(=N1)OC)Cl)NC2=NCCN2.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.